molecular formula C9H12ClN3O2S2 B11799316 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol

3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol

Cat. No.: B11799316
M. Wt: 293.8 g/mol
InChI Key: OEMNCSJPSSEGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a piperazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield a sulfonic acid derivative, while substitution of the chlorine atom could result in various substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory potency .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,4,5,6-tetrafluoropyridine: Another chlorinated pyridine derivative with different substituents.

    3-(Piperazin-1-ylsulfonyl)pyridine: Lacks the chlorine atom but has similar structural features.

    5-Chloro-1H-indole-2-sulfonylpiperazine: Contains an indole ring instead of a pyridine ring

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C9H12ClN3O2S2

Molecular Weight

293.8 g/mol

IUPAC Name

3-chloro-5-piperazin-1-ylsulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C9H12ClN3O2S2/c10-7-5-12-6-8(9(7)16)17(14,15)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,16)

InChI Key

OEMNCSJPSSEGSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CNC=C(C2=S)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.